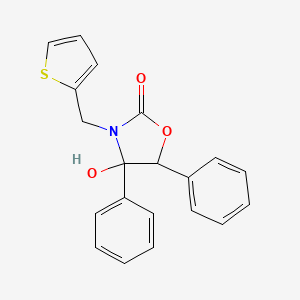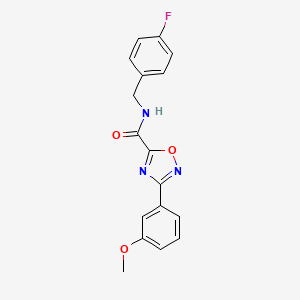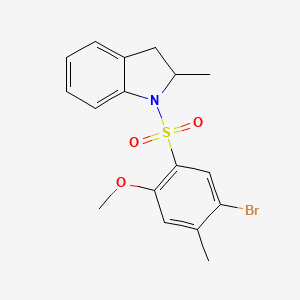
4-Hydroxy-4,5-diphenyl-3-(thiophen-2-ylmethyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-4,5-diphenyl-3-(2-thienylmethyl)-1,3-oxazolidin-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a 1,3-oxazolidin-2-one core, which is a five-membered ring with oxygen and nitrogen atoms, and is substituted with hydroxy, diphenyl, and thienylmethyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-4,5-diphenyl-3-(2-thienylmethyl)-1,3-oxazolidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Oxazolidinone Ring: The initial step involves the cyclization of an appropriate amino alcohol with a carbonyl compound to form the oxazolidinone ring.
Introduction of the Thienylmethyl Group: The thienylmethyl group can be introduced via a nucleophilic substitution reaction, where a thienylmethyl halide reacts with the oxazolidinone intermediate.
Hydroxylation and Phenylation: The final steps involve hydroxylation and phenylation reactions to introduce the hydroxy and diphenyl groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4,5-diphenyl-3-(2-thienylmethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The oxazolidinone ring can be reduced to form an amino alcohol.
Substitution: The thienylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the oxazolidinone ring produces an amino alcohol.
Scientific Research Applications
4-Hydroxy-4,5-diphenyl-3-(2-thienylmethyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-4,5-diphenyl-3-(2-thienylmethyl)-1,3-oxazolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4,5-diphenyl-1,3-oxazolidin-2-one: Lacks the thienylmethyl group, resulting in different chemical properties and reactivity.
4,5-Diphenyl-3-(2-thienylmethyl)-1,3-oxazolidin-2-one: Lacks the hydroxy group, affecting its ability to participate in hydrogen bonding and oxidation reactions.
4-Hydroxy-3-(2-thienylmethyl)-1,3-oxazolidin-2-one: Lacks one phenyl group, altering its steric and electronic properties.
Uniqueness
4-Hydroxy-4,5-diphenyl-3-(2-thienylmethyl)-1,3-oxazolidin-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both hydroxy and thienylmethyl groups, along with the diphenyl substitution, makes it a versatile compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C20H17NO3S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-hydroxy-4,5-diphenyl-3-(thiophen-2-ylmethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C20H17NO3S/c22-19-21(14-17-12-7-13-25-17)20(23,16-10-5-2-6-11-16)18(24-19)15-8-3-1-4-9-15/h1-13,18,23H,14H2 |
InChI Key |
LUOUFCILZDDTNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N(C(=O)O2)CC3=CC=CS3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (4-{[(2-fluorophenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11073291.png)
![N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11073302.png)

![2-chloro-N-{[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]carbamoyl}benzamide](/img/structure/B11073314.png)

![2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11073325.png)
![1-(4-methoxyphenyl)-7'-nitro-1',2',3',3a'-tetrahydro-2H,5'H-spiro[pyrimidine-5,4'-pyrrolo[1,2-a]quinoline]-2,4,6(1H,3H)-trione](/img/structure/B11073331.png)
![4-methoxycarbonyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid](/img/structure/B11073332.png)
![4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B11073340.png)

![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11073344.png)
![2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfonyl)acetamide](/img/structure/B11073350.png)
![N-(4-tert-butylbenzyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B11073362.png)
![4-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11073365.png)
